molecular formula C6H5ClOS B2372539 5-Chloro-2-methylthiophene-3-carbaldehyde CAS No. 1507574-75-5

5-Chloro-2-methylthiophene-3-carbaldehyde

Cat. No.: B2372539
CAS No.: 1507574-75-5
M. Wt: 160.62
InChI Key: WRWUKFFTDKMORG-UHFFFAOYSA-N
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Description

5-Chloro-2-methylthiophene-3-carbaldehyde is an organic compound with the molecular formula C6H5ClOS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is notable for its use in various chemical syntheses and research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-methylthiophene-3-carbaldehyde typically involves the chlorination of 2-methylthiophene followed by formylation. One common method includes the use of Vilsmeier-Haack reaction, where 2-methylthiophene is treated with phosphorus oxychloride (POCl3) and N,N-dimethylformamide (DMF) to introduce the formyl group at the 3-position .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-methylthiophene-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-Chloro-2-methylthiophene-3-carbaldehyde is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 5-Chloro-2-methylthiophene-3-carbaldehyde involves its reactivity as an aldehyde and a chlorinated thiophene. The aldehyde group can participate in nucleophilic addition reactions, while the chlorine atom can undergo substitution reactions. These properties make it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-2-thiophenecarboxaldehyde
  • 3-Methyl-2-thiophenecarboxaldehyde
  • 2-Methylthiophene-3-carbaldehyde

Uniqueness

5-Chloro-2-methylthiophene-3-carbaldehyde is unique due to the presence of both a chlorine atom and an aldehyde group on the thiophene ring. This combination allows for diverse chemical reactivity and makes it a valuable compound in synthetic chemistry .

Properties

IUPAC Name

5-chloro-2-methylthiophene-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClOS/c1-4-5(3-8)2-6(7)9-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRWUKFFTDKMORG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(S1)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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